

Spectroscopic Profile of 2,3-Dihydrobenzofuran-7-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-7-carbaldehyde

Cat. No.: B171238

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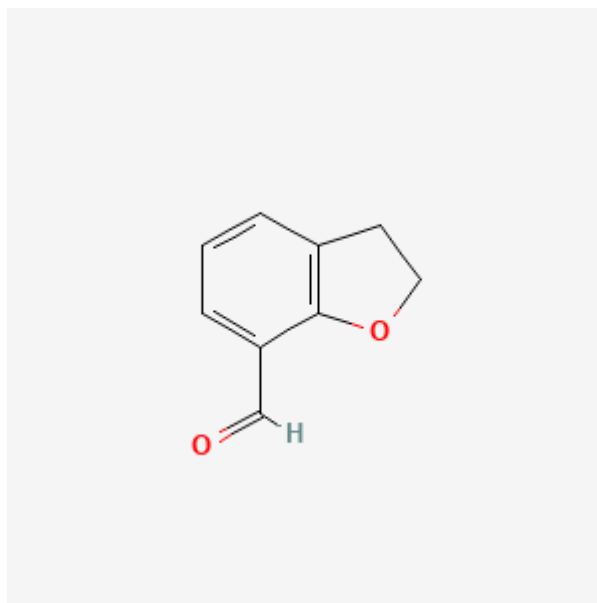
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **2,3-dihydrobenzofuran-7-carbaldehyde**. Due to the limited availability of a complete, experimentally verified dataset in the public domain for this specific isomer, this document presents a combination of data from publicly accessible databases and predicted spectral information based on the analysis of structurally related compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Compound Identification

IUPAC Name	2,3-dihydro-1-benzofuran-7-carbaldehyde[1]
Synonyms	7-Formyl-2,3-dihydrobenzofuran, 2,3-Dihydrobenzo[b]furan-7-carboxaldehyde[1]
Molecular Formula	C ₉ H ₈ O ₂ [1]
Molecular Weight	148.16 g/mol [1]
CAS Number	196799-45-8[1]

Chemical Structure



Spectral Data Summary

The following tables summarize the predicted and typical spectral data for **2,3-dihydrobenzofuran-7-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~9.9 - 10.1	s	1H	-	Aldehyde CHO
~7.4 - 7.6	d	1H	~7-8	Ar-H
~7.2 - 7.4	d	1H	~7-8	Ar-H
~6.9 - 7.1	t	1H	~7-8	Ar-H
~4.6 - 4.8	t	2H	~8-9	O-CH ₂
~3.2 - 3.4	t	2H	~8-9	Ar-CH ₂

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~190 - 192	CHO
~160 - 162	C-O (Ar)
~135 - 137	C-CHO (Ar)
~130 - 132	CH (Ar)
~125 - 127	CH (Ar)
~120 - 122	C-C (Ar)
~110 - 112	CH (Ar)
~71 - 73	O-CH ₂
~29 - 31	Ar-CH ₂

Infrared (IR) Spectroscopy

Table 3: Typical IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2920, ~2850	Medium	C-H stretch (aliphatic)
~2720	Weak	C-H stretch (aldehyde)
~1680 - 1700	Strong	C=O stretch (aromatic aldehyde)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (aryl ether)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation

m/z	Relative Intensity	Assignment
148	High	[M] ⁺ (Molecular Ion)
147	High	[M-H] ⁺
120	Medium	[M-CHO] ⁺
91	Medium	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data.

NMR Spectroscopy

A sample of 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

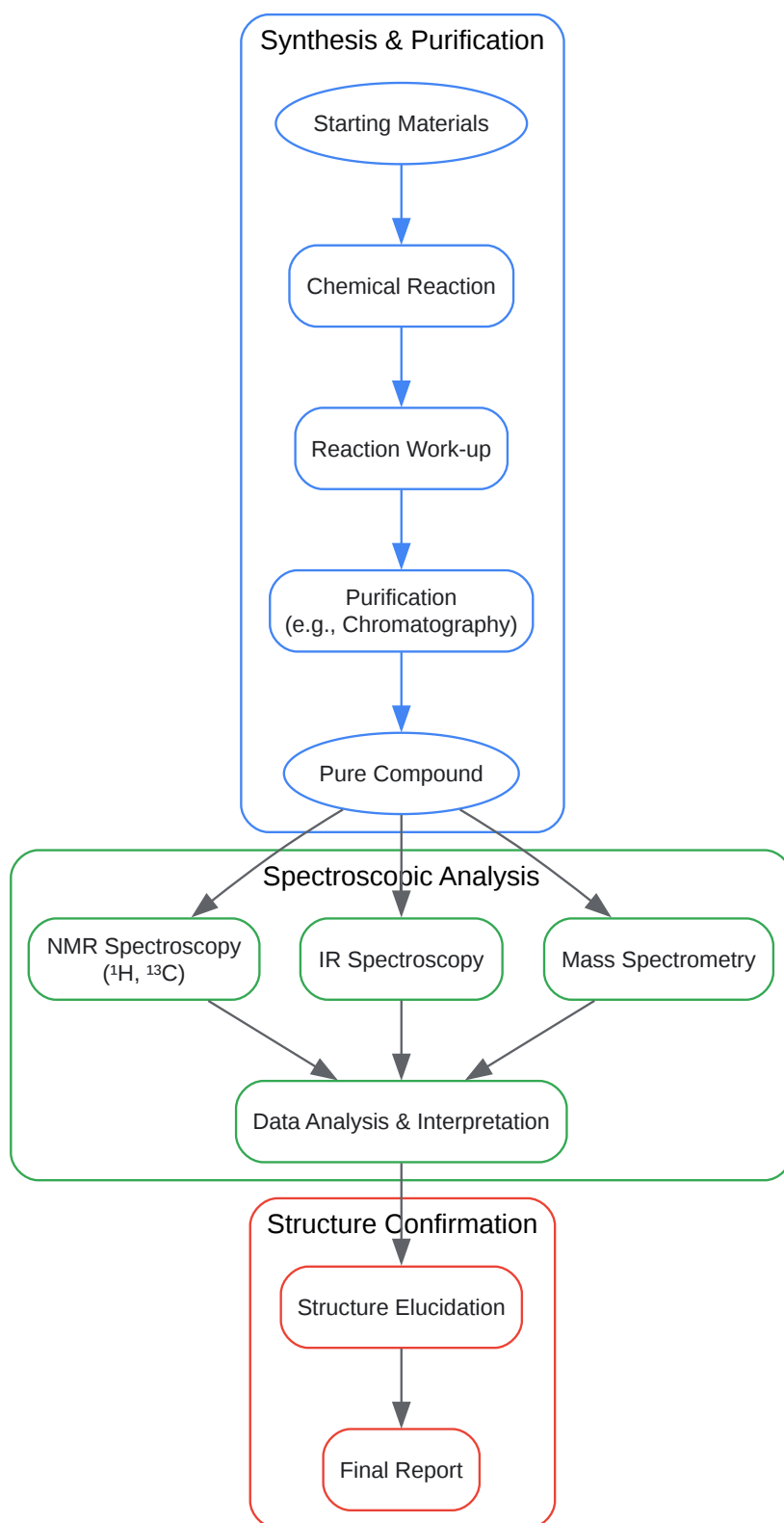
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a KBr plate or by Attenuated Total Reflectance (ATR).

Mass Spectrometry

Mass spectral data is commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument with an electron ionization (EI) source. The sample is dissolved in a volatile organic solvent and injected into the GC. The mass spectrometer is set to scan a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound.



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Caption: General workflow for synthesis and spectroscopic analysis.

This guide provides a foundational understanding of the spectral characteristics of **2,3-dihydrobenzofuran-7-carbaldehyde**. Researchers are encouraged to perform their own experimental analysis for definitive characterization.

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References

- 1. 2,3-Dihydro-1-benzofuran-7-carbaldehyde | C₉H₈O₂ | CID 2795018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dihydrobenzofuran-7-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b171238#2-3-dihydrobenzofuran-7-carbaldehyde-spectral-data-nmr-ir-ms]

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